N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps. One common approach begins with the preparation of the piperidine derivative, which is then reacted with other intermediates to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammatory diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-1-methylpiperidin-4-amine
- N-Boc-4-piperidinemethanol
- N-(2-methoxyethyl)-4-({4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]methyl}piperidin-4-yl)methylamine
Uniqueness
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is unique due to its specific structural features, such as the presence of the benzo[d]oxazole ring and the sulfonamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-19-15-11-14(3-4-16(15)25-17(19)21)26(22,23)18-12-13-5-7-20(8-6-13)9-10-24-2/h3-4,11,13,18H,5-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECCXSTZEDSPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)CCOC)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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